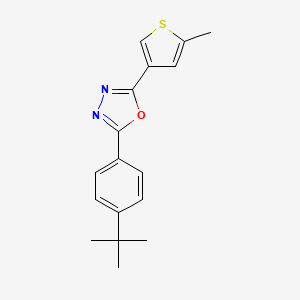
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide, also known as ABT-639, is a chemical compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective inhibitor of T-type calcium channels, which are involved in the regulation of neuronal excitability. ABT-639 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide exerts its pharmacological effects by selectively inhibiting T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide reduces the influx of calcium ions into neurons, thereby reducing their excitability and activity. This mechanism of action is thought to underlie its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce neuronal excitability, inhibit synaptic transmission, and modulate neurotransmitter release. It has also been shown to have anti-inflammatory and analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for T-type calcium channels, which allows for precise modulation of neuronal activity. However, N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide also has some limitations, including its relatively short half-life and poor solubility, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide. One area of research is to further elucidate its mechanism of action and its effects on neuronal activity and synaptic transmission. Another area of research is to evaluate its safety and efficacy in clinical trials for various neurological and psychiatric disorders. Additionally, there is a need for the development of more potent and selective inhibitors of T-type calcium channels, which may have even greater therapeutic potential than N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-5-(4-chlorophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including neuropathic pain, epilepsy, anxiety, and depression. It has been shown to be effective in preclinical models of these disorders, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-3-1-10(2-4-11)15-8-13(20-24-15)17(21)19-12-5-6-14-16(7-12)23-9-22-14/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJONARSDDOJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4667519.png)
![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4667530.png)

![3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde](/img/structure/B4667539.png)

![ethyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4667567.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4667581.png)
![2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone](/img/structure/B4667588.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4667594.png)
![N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4667601.png)

![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4667611.png)